Triadimefon

概述

描述

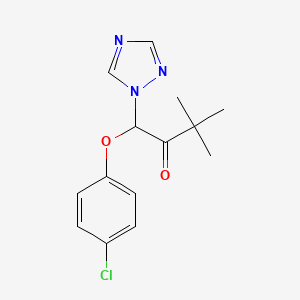

Triadimefon is a systemic fungicide belonging to the triazole class of compounds. It is widely used in agriculture to control various fungal diseases, including powdery mildew, rust, and southern blight. The chemical name of this compound is 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one .

准备方法

合成路线及反应条件: 反应条件通常涉及使用二甲苯等溶剂和催化剂以促进所需产物的形成 .

工业生产方法: 在工业环境中,三唑酮通过将三唑酮与金属盐在合适的溶剂中结合,形成顺序的分子结构来生产。此过程包括在真空条件下静置、过滤、洗涤和蒸发以减少三唑酮的刺激性气味。 所得产物以其缓慢释放、高效率和低毒性为特征 .

化学反应分析

Reactivity Profile

Triadimefon is known to be reactive with several classes of compounds:

-

Incompatible Substances : It is incompatible with strong oxidizing agents and acids, which can lead to hazardous reactions .

-

Reactions with Acid Halides : this compound can react with acid halides and anhydrides, leading to the formation of various derivatives .

-

Active Hydrogen Compounds : The compound also reacts with most active hydrogen compounds, which may affect its stability and biological activity .

Metabolic Pathways

The metabolism of this compound in biological systems involves several key reactions:

-

Hydroxylation : One of the primary metabolic pathways includes hydroxylation of the t-butyl methyl groups, resulting in various hydroxylated metabolites .

-

Oxidation : Limited oxidation to triadimenol has been observed, indicating a potential pathway for conversion between these two closely related compounds .

-

Conjugate Formation : Although minor, conjugate formation occurs during metabolism, leading to glucuronide derivatives that may influence the compound's toxicity and persistence in biological systems .

Environmental Reactions

-

Research Findings on this compound

Recent studies have focused on the pharmacological effects and environmental impacts of this compound:

-

Toxicity Studies : Research indicates that this compound can induce hepatic cytochrome P450 activity, which has implications for its metabolism and potential toxicity .

-

Carcinogenicity Assessments : While this compound itself is not classified as a carcinogen, its structural similarity to other nitroso compounds necessitates further investigation into its long-term effects on health .

-

Environmental Impact : Studies highlight the importance of understanding this compound's degradation products and their ecological consequences, particularly in agricultural runoff scenarios .

This compound exhibits a range of chemical reactions that are significant for its application as a fungicide and its environmental behavior. Its interactions with various chemical agents and metabolic pathways underscore the necessity for ongoing research into its safety profiles and ecological impacts.

Understanding these chemical reactions is essential for improving agricultural practices while safeguarding human health and the environment. Further studies will enhance our knowledge of this compound's behavior in different settings, guiding regulatory decisions and usage guidelines.

-

References

The information provided draws from authoritative sources including NOAA CAMEO Chemicals , NIST WebBook , PubChem , EPA documents , and JMPR evaluations . These references ensure a comprehensive understanding of this compound's chemical reactions and their implications.

科学研究应用

Agricultural Applications

Triadimefon is primarily utilized in agriculture for its fungicidal properties. It is effective against several fungal pathogens affecting crops such as:

- Cereals : Effective against leaf spot and powdery mildew.

- Fruits : Used to control diseases like apple scab and gray mold.

- Vegetables : Controls fungal infections in crops like tomatoes and cucumbers.

Effectiveness Against Fungal Diseases

The effectiveness of this compound varies with concentration and application method. Studies have demonstrated that:

- At concentrations above 5 mg L, this compound significantly inhibits the growth of Saccharomyces cerevisiae, a common yeast used in brewing, affecting beer flavor and composition .

- In field studies, this compound has shown to reduce disease incidence by up to 80% when applied correctly.

| Crop Type | Disease Controlled | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|---|

| Cereal | Leaf Spot | 0.25 | 70-80 |

| Fruit | Apple Scab | 0.5 | 75-85 |

| Vegetable | Powdery Mildew | 0.3 | 65-75 |

Pharmacological Research

Recent studies have explored the pharmacological potential of this compound beyond its fungicidal properties. Research indicates that it may have effects on metabolic pathways relevant to human health.

Impact on Metabolism

This compound has been shown to influence metabolic processes, particularly in yeast:

- It alters the metabolism of glutathione and sphingolipids, which are crucial for cellular functions.

- Changes in sterol biosynthesis have been noted, suggesting potential implications for cholesterol metabolism .

Environmental Impact

The environmental implications of this compound usage are significant, especially concerning its residues in food products and potential effects on non-target organisms.

Residue Studies

Research conducted by the World Health Organization indicates that this compound can transfer through the vapor phase with measurable fungicidal effects, impacting untreated plants . Residue levels in agricultural products have been monitored:

| Crop Type | Residue Level (mg/kg) | Days Post-Treatment |

|---|---|---|

| Pineapple | <0.03 | 13 |

| Coffee | <0.04 | 14 |

| Tobacco | <0.04 | 28 |

These findings underscore the importance of monitoring residue levels to ensure food safety.

Case Studies

Several case studies illustrate the diverse applications and implications of this compound:

- Case Study 1 : A study on beer fermentation demonstrated that this compound negatively affects yeast fermentation activity, leading to changes in beer flavor profiles due to reduced production of key flavor compounds .

- Case Study 2 : An assessment by the Environmental Protection Agency highlighted human health risks associated with this compound exposure, particularly through inhalation and dermal contact during agricultural application .

作用机制

三唑酮的作用机制涉及抑制真菌麦角甾醇的生物合成。它通过阻断细胞色素P-450介导的羊毛甾醇向麦角甾醇的转化而起作用,而麦角甾醇对于真菌细胞膜的完整性至关重要。 这种抑制导致真菌细胞壁合成被破坏,最终导致真菌细胞死亡 .

相似化合物的比较

三唑酮类似于其他三唑类杀菌剂,例如三唑醇和戊唑醇。这些化合物具有相似的作用机制,涉及抑制麦角甾醇生物合成。 三唑酮在其特定的化学结构及其既能作为杀菌剂又能作为植物生长调节剂的能力方面是独一无二的 .

类似化合物的列表:- 三唑醇

- 戊唑醇

- 丙环唑

- 灭菌丹

生物活性

Triadimefon is a systemic fungicide belonging to the triazole class, primarily used for controlling fungal diseases in crops. Its biological activity encompasses a range of effects on various organisms, including mammals, amphibians, and aquatic life. This article delves into the detailed biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity and function, ultimately leading to cell death. In addition to its antifungal properties, this compound has been shown to exhibit other biological activities, including neurotoxicity and endocrine disruption.

Mammalian Studies

Research has indicated that this compound can induce various toxicological effects in mammals. A study involving Wistar rats revealed significant changes in liver enzyme activities at higher doses (≥500 ppm), including increased levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) . The following table summarizes key findings from this study:

| Dose (ppm) | AST (U/l) | ALT (U/l) | Glutamate Dehydrogenase (U/l) |

|---|---|---|---|

| 0 | 26.0 | 29.7 | 5.8 |

| 160 | 31.1 | 31.7 | 13.6 |

| 500 | 39.2 | 47.3 | 46.0 |

| 1500 | 56.3 | 75.9 | 78.1 |

| 4500 | 77.7 | 158.1 | 84.3 |

The observed hepatotoxicity was characterized by increased liver weights and signs of cellular damage at higher exposure levels .

Neurotoxicity

Neurotoxic effects have also been documented in animal studies, with evidence suggesting that this compound exposure can lead to behavioral changes and neurochemical alterations in rats and mice . These findings highlight the compound's potential risks to nervous system health.

Effects on Aquatic Organisms

This compound poses significant risks to aquatic ecosystems. Studies have shown that exposure to this fungicide can lead to developmental and reproductive toxicity in various aquatic species, including zebrafish and amphibians like the African clawed frog (Xenopus laevis). The following table outlines the developmental impacts observed:

| Organism | Effect |

|---|---|

| Zebrafish | Impaired embryonic development |

| African clawed frog | Delayed metamorphosis due to thyroid hormone disruption |

| Water flea | Reduced reproductive success |

Research indicates that this compound disrupts endocrine functions by interfering with thyroid hormone signaling pathways, leading to adverse developmental outcomes .

Case Studies

- Xenopus laevis Developmental Study : A study assessed the dysmorphogenic effects of this compound on Xenopus laevis embryos exposed to concentrations of 500 μM. The results indicated significant morphological abnormalities, underscoring the compound's potential as an endocrine disruptor .

- Aquatic Toxicity Assessment : In a study examining the fate of this compound in aquatic environments, it was found that chronic exposure could lead to sub-lethal effects in tadpoles, affecting their growth and survival rates .

属性

IUPAC Name |

1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBVZBTWMNKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 | |

| Record name | TRIADIMEFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023897 | |

| Record name | Triadimefon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triadimefon is a colorless to pale yellow crystalline solid with a slight odor. (NTP, 1992), Colorless to pale yellow solid; [CAMEO] Light beige solid; [MSDSonline] | |

| Record name | TRIADIMEFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triadimefon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

162 °F /72 °C/ | |

| Record name | TRIADIMEFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Moderately sol in most organic solvents except aliphatics., Solubility (20 °C): 0.6-1.2 kg/kg cyclohexanone, In dichloromethane >200, toluene >200, isopropanol 99, hexane 6.3 (all in g/L, 20 °C), In water, of 71.5 mg/L at 25 °C | |

| Record name | TRIADIMEFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIADIMEFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.22 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.22 at 20 °C | |

| Record name | TRIADIMEFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIADIMEFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5e-08 mmHg at 68 °F (NTP, 1992), 0.00000002 [mmHg], 1.5X10-8 mm Hg at 25 °C | |

| Record name | TRIADIMEFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triadimefon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIADIMEFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The present study relates the toxicological effects of conazoles to alterations of gene and pathway transcription and identifies potential modes of tumorigenic action ... Differentially expressed genes and pathways were identified using Affymetrix GeneChips. Gene-pathway associations were obtained from the Kyoto Encyclopedia of Genes and Genomes, Biocarta, and MetaCore compendia. The pathway profiles of each conazole were different at each time point. In general, the number of altered metabolism, signaling, and growth pathways increased with time and dose and were greatest with propiconazole. All conazoles had effects on nuclear receptors as evidenced by increased expression and enzymatic activities of a series of related cytochrome P450s (CYP). A subset of altered genes and pathways distinguished the three conazoles from each other. Triadimefon and propiconazole both altered apoptosis, cell cycle, adherens junction, calcium signaling, and EGFR signaling pathways. Triadimefon produced greater changes in cholesterol biosynthesis and retinoic acid metabolism genes and in selected signaling pathways. Propiconazole had greater effects on genes responding to oxidative stress and on the IGF/P13K/AKt/PTEN/mTor and Wnt-beta-catenin pathways. In conclusion, while triadimefon, propiconazole, and myclobutanil had similar effects in mouse liver on hepatomegaly, histology, CYP activities, cell proliferation, and serum cholesterol, genomic analyses revealed major differences in their gene expression profiles., Four triazole fungicides were studied using toxicogenomic techniques to identify potential mechanisms of action. Adult male Sprague-Dawley rats were dosed for 14 days by gavage with fluconazole, myclobutanil, propiconazole, or triadimefon. Following exposure, serum was collected for hormone measurements, and liver and testes were collected for histology, enzyme biochemistry, or gene expression profiling. Body and testis weights were unaffected, but liver weights were significantly increased by all four triazoles, and hepatocytes exhibited centrilobular hypertrophy. Myclobutanil exposure increased serum testosterone and decreased sperm motility, but no treatment-related testis histopathology was observed. /It was/ hypothesized that gene expression profiles would identify potential mechanisms of toxicity and used DNA microarrays and quantitative real-time PCR (qPCR) to generate profiles. Triazole fungicides are designed to inhibit fungal cytochrome P450 (CYP) 51 enzyme but can also modulate the expression and function of mammalian CYP genes and enzymes. Triazoles affected the expression of numerous CYP genes in rat liver and testis, including multiple Cyp2c and Cyp3a isoforms as well as other xenobiotic metabolizing enzyme (XME) and transporter genes. For some genes, such as Ces2 and Udpgtr2, all four triazoles had similar effects on expression, suggesting possible common mechanisms of action. Many of these CYP, XME and transporter genes are regulated by xeno-sensing nuclear receptors, and hierarchical clustering of CAR/PXR-regulated genes demonstrated the similarities of toxicogenomic responses in liver between all four triazoles and in testis between myclobutanil and triadimefon. Triazoles also affected expression of multiple genes involved in steroid hormone metabolism in the two tissues. Thus, gene expression profiles helped identify possible toxicological mechanisms of the triazole fungicides., The triazole derivative Triadimefon (FON) is a systemic fungicide used to control powdery mildews, rusts, and other fungal pests. Some data have already been published about the teratogenic activity of this compound: craniofacial malformations were found in mouse, rat, and Xenopus laevis embryos exposed to FON. These alterations were correlated to defective branchial arch development possibly caused by abnormal neural crest cell (NCC) migration into the branchial mesenchyme. As the migration of NCCs is controlled by the HOX code and by an anteroposterior retinoic acid (RA) gradient, we analyzed the expression of CYP26, a key enzyme in RA metabolism, following FON exposure. The increased expression of this gene and the ability of citral (a RA inhibitor) to reduce the teratogenic effects of the fungicide support the notion that endogenous RA is involved in the mechanism of action of FON. Moreover, by in situ hybridization, we studied the effects of FON exposure at gastrula stage on the expression of some genes involved in craniofacial development, hindbrain patterning, and NCC migration. We observed abnormal localization of xCRABP, Hoxa2 and Xbap signal expression at the level of migrating NCC domains, whereas in the hindbrain, we did not find any alteration in Krox20 and Hoxa2 expression., Triazole-derivatives alter the pharyngeal apparatus morphogenesis of rodent embryos cultured in vitro. The hindbrain segmentation and the rhombencephalic neural crest cell (NCCs) migration are altered by Fluconazole exposure in vitro. The aim of the present work is to identify if a common pathogenic pathway is detectable also for other molecules of this class of compounds. 9.5 days post coitum (d.p.c.) old rat embryos were exposed in vitro to the teratogenic concentrations of Flusilazole, Triadimefon and Triadimenol and cultured for 24, 48 or 60 hr. The expression and localization of Hox-b1 and Krox-20 proteins (used as markers for hindbrain segmentation) were evaluated after 24 hr of culture. The localization and distribution of NCC was evaluated after 24, 30 and 48 hr of culture. The morphology of the embryos was analyzed after 48 hr, while the branchial nerve structures were evaluated after 60 hr of culture. Hindbrain segmentation and NCC migration alteration as well as pharyngeal arch and cranial nerve abnormalities were detected after exposure of the tested molecules. A common severe teratogenic intrinsic property for the tested molecules of this chemical class has been found, acting through alteration of the normal hindbrain developmental pattern., For more Mechanism of Action (Complete) data for TRIADIMEFON (10 total), please visit the HSDB record page. | |

| Record name | TRIADIMEFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid | |

CAS No. |

43121-43-3 | |

| Record name | TRIADIMEFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triadimefon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43121-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triadimefon [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043121433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIADIMEFON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triadimefon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIADIMEFON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HW039CJF0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIADIMEFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

180.1 °F (NTP, 1992), 82.3 °C | |

| Record name | TRIADIMEFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIADIMEFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Triadimefon acts as a pro-fungicide, meaning it requires metabolic activation within the target organism. It is converted to the active compound triadimenol, which inhibits the enzyme 14α-demethylase in the ergosterol biosynthesis pathway. [] This enzyme is crucial for the production of ergosterol, a key component of fungal cell membranes. Inhibition of ergosterol biosynthesis disrupts membrane integrity and function, ultimately leading to fungal growth inhibition. [, ]

A: Yes, this compound has been shown to interfere with gibberellin (GA) biosynthesis in plants. [, ] Additionally, research suggests that this compound can induce brassinosteroid (BR) deficiency by inhibiting DWF4 protein, a key enzyme in the BR biosynthesis pathway. [] These hormonal changes can result in altered plant growth and development, including reduced stem elongation and increased tillering. [, ]

A: Studies indicate that this compound treatment can enhance stress tolerance in plants. In salinity-stressed Amaranthus lividus seedlings, this compound pretreatment led to increased activity of antioxidant enzymes (catalase, peroxidase, superoxide dismutase) and reduced accumulation of reactive oxygen species. [] This protective effect was linked to reduced oxidative damage to cell membranes and up-regulation of stress proteins, ultimately improving seedling growth under salinity stress. []

ANone: The molecular formula of this compound is C14H16ClN3O2 and its molecular weight is 293.75 g/mol.

A: The efficacy of this compound is influenced by soil characteristics. In field and greenhouse studies, this compound exhibited greater efficacy in controlling powdery mildew in sandy soil mixes compared to mixes with high clay content. [] This difference is likely related to the sorption properties of the fungicide, as clay particles tend to bind this compound more strongly, potentially reducing its availability for plant uptake. [, , ]

ANone: this compound itself does not possess catalytic properties. Its mode of action relies on inhibiting the enzymatic activity of 14α-demethylase.

ANone: This aspect is not extensively covered in the provided research papers.

A: this compound exhibits varying degradation rates depending on environmental factors. In field experiments, the half-life of this compound in red soil ranged from 3.68 to 8.77 days, while in paddy soil, it ranged from 3.69 to 7.63 days. [] These variations highlight the influence of soil type and potentially other factors on this compound persistence.

A: this compound degradation is influenced by pH. Studies demonstrate that it is relatively stable in acidic aquatic environments but degrades more rapidly under alkaline conditions. [] The half-lives were reported as 5.30 days at pH 7.18 and 1.15 days at pH 9.25 in a simulated aquatic environment. []

A: Sunlight plays a significant role in the photodegradation of this compound. Research shows that its degradation rate is influenced by the type of light source and the presence of photosensitizers. [] this compound was found to be stable in various solvents and water under natural sunlight but degraded rapidly under a high-pressure mercury lamp. []

A: In rats, this compound is primarily metabolized in the liver via reduction of its carbonyl group to form triadimenol. [] This reaction is stereoselective, preferentially producing the less toxic triadimenol B diastereomer. []

A: Yes, studies in rats indicate that this compound treatment can induce liver enzymes involved in xenobiotic metabolism. For instance, it increases the activity of pentoxyresorufin O-dealkylation (PROD) and uridine diphospho-glucuronosyl transferase (UDPGT). [] These enzymes play crucial roles in the detoxification and elimination of foreign compounds from the body.

A: this compound has proven effective in controlling fusiform rust in pine seedlings. Studies demonstrate that spraying seedlings with this compound before and after outplanting significantly reduced the incidence of stem and branch galls caused by Cronartium quercuum f. sp. fusiforme. [] After two years, only 2% of protected trees had stem galls, compared to 28% of unprotected trees. []

A: While effective against powdery mildew in some crops, the emergence of this compound resistance in Sphaerotheca fuliginea populations poses a challenge for its use in cucurbit crops. [] Studies have reported widespread this compound resistance in this fungus across different geographical regions, highlighting the need for resistance management strategies. []

A: Yes, resistance to this compound has been documented in several plant pathogens. Studies have reported this compound-resistant isolates of Sphaerotheca fuliginea (powdery mildew) in cucurbit fields, even in areas without prior this compound application. [, ] This suggests the potential for pre-existing resistance in fungal populations and emphasizes the importance of monitoring resistance development.

A: Yes, cross-resistance to other triazole fungicides has been observed in this compound-resistant isolates. For instance, isolates of Puccinia graminis f. sp. tritici resistant to this compound also exhibited resistance to carbendazim, another fungicide in the triazole class. []

A: this compound has been shown to induce thyroid and liver toxicity in rodents. In rats, chronic exposure to this compound has been linked to the development of thyroid follicular cell tumors. [] Additionally, both this compound and propiconazole (another triazole fungicide) are hepatocarcinogenic in mice. []

A: Studies in rats suggest that this compound can induce neurobehavioral changes. Exposure to this compound resulted in altered motor activity, increased arousal, stereotypies, and impaired spatial learning and memory. [, ] These effects suggest potential impacts on the central nervous system.

A: This aspect is not extensively covered in the provided research papers. Research primarily focuses on this compound's application as a fungicide through traditional methods like spraying and seed treatments. [, , ]

ANone: This aspect is not extensively covered in the provided research papers.

A: Gas chromatography (GC) and liquid chromatography (LC) coupled with various detection methods, such as electron capture detection (ECD) and mass spectrometry (MS), are commonly used to quantify this compound and its metabolites in environmental and biological samples. [, , , ]

A: While this compound targets fungi, research suggests potential risks to non-target organisms, particularly aquatic invertebrates. In black fly larvae, this compound exhibited higher toxicity compared to its metabolite triadimenol. [] The stereoselective metabolism of this compound in black fly larvae, leading to a higher proportion of more toxic triadimenol stereoisomers, may explain this increased sensitivity. []

A: The adsorption of this compound to soil particles significantly influences its movement and persistence in the environment. [, ] This adsorption is primarily driven by soil organic matter content and clay minerals. [] Strong adsorption can limit this compound leaching into groundwater but may also affect its availability to target fungi.

ANone: This aspect is not extensively covered in the provided research papers.

ANone: This aspect is not extensively covered in the provided research papers.

ANone: This aspect is not extensively covered in the provided research papers.

ANone: This aspect is not extensively covered in the provided research papers.

A: Yes, studies in rats have shown that this compound can induce drug-metabolizing enzymes like PROD and UDPGT in the liver. [] These enzymes play a critical role in the detoxification of various compounds, and their induction can potentially lead to altered metabolism of other drugs or xenobiotics.

ANone: This aspect is not extensively covered in the provided research papers.

A: The research on this compound exemplifies cross-disciplinary collaboration, integrating knowledge from plant pathology, mycology, biochemistry, toxicology, and environmental science to comprehensively understand the compound's mode of action, efficacy, and potential risks. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。